35-Fold Superior Potency vs ML-SA1 in DMD Myoblast Whole-Endolysosomal Current Activation
In a direct head-to-head comparison performed in the same assay system, ML-SA5 activates whole-endolysosomal TRPML1 (ML1) currents in DMD myoblasts with an EC₅₀ of 285 nM, whereas the first-generation agonist ML-SA1 requires 10 µM to achieve comparable activation . This represents a 35-fold difference in potency (285 nM vs 10,000 nM). The EC₅₀ of ML-SA5 has also been independently corroborated in isolated vacuoles enlarged by vacuolin-1, yielding an EC₅₀ of 333 nM [1]. The IUPHAR/BPS Guide to Pharmacology records a pEC₅₀ of 5.3 (~5 µM) for ML-SA5 on human TRPML1, though this value reflects a different experimental context than the DMD myoblast native system [2].
| Evidence Dimension | Potency: EC₅₀ for activation of whole-endolysosomal TRPML1 (ML1) currents |
|---|---|
| Target Compound Data | ML-SA5 EC₅₀ = 285 nM (DMD myoblasts); 285±144 nM reported in independent dataset |
| Comparator Or Baseline | ML-SA1 EC₅₀ ≈ 10 µM (10,000 nM) in the identical DMD myoblast whole-endolysosomal assay system |
| Quantified Difference | 35-fold (~1.55 log units) greater potency for ML-SA5; EC₅₀ ratio ML-SA1/ML-SA5 ≈ 35:1 |
| Conditions | Whole-endolysosomal patch-clamp recording of endogenous TRPML1 currents in DMD patient-derived myoblasts; compound applied in bath solution |
Why This Matters
For procurement, this 35-fold potency gap means that ML-SA5 achieves full target engagement at concentrations (0.3–1 µM) where ML-SA1 shows negligible activity, directly affecting experimental design, DMSO solvent burden, and off-target liability—researchers substituting ML-SA1 for ML-SA5 would need to use 35-fold higher concentrations, potentially introducing non-specific effects.
- [1] Cayman Chemical. ML-SA5 Product Information (38326-25). EC₅₀ = 333 nM in isolated vacuoles enlarged by vacuolin-1. View Source
- [2] Guide to Pharmacology (IUPHAR/BPS). ML-SA5 Ligand ID 12542. TRPML1 pEC₅₀ = 5.3. Reference: Sci Adv (2020) 6:eaaz2736. PMID: 32128386. View Source
